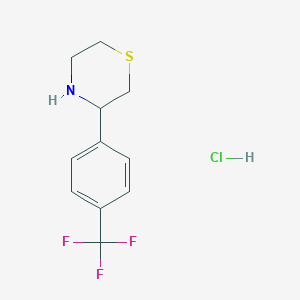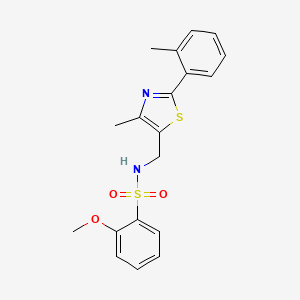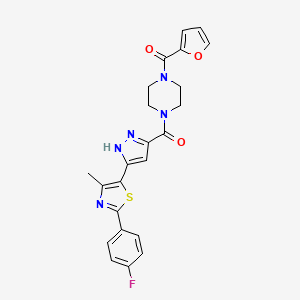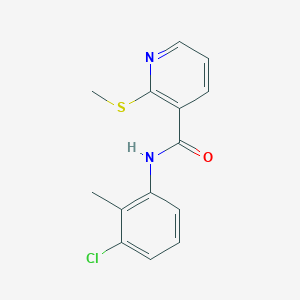
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines, which play a key role in the immune system. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Applications De Recherche Scientifique
Anticancer Activity
This compound has shown potential in cancer research, particularly in the inhibition of the WNT/β-catenin pathway . This pathway regulates numerous cellular functions, and its dysregulation is linked to the development of various cancers. The compound has been studied for its ability to selectively inhibit the binding of Dishevelled 1 (DVL1) protein, which plays a significant role in this pathway .
Drug Resistance and Novel Therapies
The compound’s role in overcoming drug resistance in cancer therapies is under investigation. By targeting specific pathways or proteins that contribute to drug resistance, this compound could be part of novel therapeutic strategies to enhance the efficacy of existing cancer treatments .
Reactive Oxygen Species (ROS) Production
In cancer cells, the compound has been observed to cause a high level of ROS production . ROS are chemically reactive molecules containing oxygen, which, in high amounts, can induce cell death. This property could be harnessed to selectively kill cancer cells while sparing healthy cells.
Molecular Biology Research
The compound’s ability to interact with proteins through the PDZ domain suggests its utility in molecular biology research. It can be used to study protein-protein interactions, which are crucial in understanding cellular processes and developing targeted therapies .
Biochemical Studies
Researchers can use this compound in biochemical studies to explore the function of the Na+/H+ exchanger 3 regulating factor 1 (NHERF1) . NHERF1 is known to bind to Frizzled receptors, which are involved in the WNT/β-catenin signaling pathway.
Chemical Biology
In chemical biology, the compound can serve as a tool to dissect complex biological systems. Its selective inhibition properties make it a valuable molecule for probing specific cellular pathways and understanding their roles in health and disease .
Computational Drug Design
The compound’s structure and activity data can be used in computational drug design to model interactions with biological targets. This can accelerate the discovery of new drugs by predicting which modifications could enhance the compound’s efficacy or reduce its side effects.
These applications demonstrate the compound’s versatility in scientific research, offering multiple avenues for exploration and potential therapeutic development.
Propriétés
IUPAC Name |
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-9(2)6-10(5-8)17-13(19)12-11(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEMJEPDHPQPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2898990.png)



![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)
![2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2898999.png)


![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2899007.png)



![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/no-structure.png)
